Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and any known synonyms would also be included.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
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This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and redox potential).Scientific Research Applications
Synthesis and Characterization
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been synthesized through various chemical reactions, characterized by methods such as NMR and mass spectral analysis, and confirmed using single crystal X-ray diffraction studies. Its molecular structure exhibits intramolecular hydrogen bonds contributing to structural stability and is further stabilized by π-π interactions (Achutha et al., 2017).
Antimicrobial and Anticancer Properties
- Certain derivatives of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate have been evaluated for their in vitro antimicrobial and anticancer activities. Some compounds have exhibited higher anticancer activity compared to reference drugs and have demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Application in Synthesis Processes
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been used in synthesis processes, such as the highly regioselective synthesis of similar carboxylates under ultrasound irradiation, which demonstrates significant reduction in reaction times (Machado et al., 2011).
Novel Synthetic Methods and Chemical Analysis
- The compound has been used in the development of novel synthetic methods and chemical analyses, such as the synthesis of condensed pyrazoles via cross-coupling reactions and detailed NMR spectroscopic investigations on the products (Arbačiauskienė et al., 2011).
Antioxidant Properties
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate derivatives have been studied for their antioxidant properties using methods like DPPH and hydroxyl radical scavenging, indicating their potential in this area (Naveen et al., 2021).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Future Directions
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properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGILULYYHRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384776 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
126067-52-5 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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